molecular formula C14H13N3OS B2574022 N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide CAS No. 865546-18-5

N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2574022
CAS No.: 865546-18-5
M. Wt: 271.34
InChI Key: RKDSPBVBJOECFG-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide is a chemical compound of significant interest in medicinal chemistry and biomedical research, characterized by its benzamide scaffold linked to a 3-cyanothiophene moiety. This structure is closely related to a class of benzamide derivatives known to function as potent inhibitors of histone deacetylases (HDACs), enzymes that play a key role in epigenetic regulation and are prominent therapeutic targets in oncology . The 3-cyanothiophene component is a privileged structure in drug discovery, often contributing to favorable binding interactions with biological targets and enhancing the molecule's physicochemical properties . Compounds featuring this specific heterocyclic amine, such as 2-aminothiophene-3-carbonitrile, are valuable intermediates for synthesizing novel amide derivatives with demonstrated biological activities . Researchers are investigating this compound and its analogs primarily for their potential anti-neoplastic effects. The mechanism of action is hypothesized to involve the modulation of histone deacetylase activity, leading to increased histone acetylation, altered gene expression, and the induction of cell cycle arrest and apoptosis in cancer cell lines . Beyond oncology, the structural features of this benzamide suggest potential for broad research applications. Heterocyclic amides containing the thiophene ring have also shown significant antimicrobial and antioxidant activities in preliminary in vitro studies, indicating utility in infectious disease and oxidative stress research . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. This compound is strictly for Research Use Only and is not approved for human or veterinary consumption.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-17(2)12-5-3-10(4-6-12)13(18)16-14-11(9-15)7-8-19-14/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDSPBVBJOECFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide typically involves the following steps:

    Formation of the 3-cyanothiophen-2-yl intermediate: This can be achieved through the reaction of thiophene with cyanogen bromide under basic conditions.

    Coupling with 4-(dimethylamino)benzoic acid: The intermediate is then coupled with 4-(dimethylamino)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide has demonstrated potential as an anticancer agent. Studies have shown that the compound can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research involving human colorectal cancer cell lines indicated a dose-dependent inhibition of cell proliferation, correlating with increased markers of apoptosis.

1.2 Antiviral Properties

The compound has also been evaluated for its antiviral activity. In vitro studies against viruses such as the Dengue virus revealed significant reductions in viral load at concentrations that did not exhibit cytotoxic effects on host cells. This suggests a mechanism that may involve interference with viral replication or entry into cells.

1.3 Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound. In models of inflammation, the compound was able to reduce the production of pro-inflammatory cytokines, demonstrating its utility in treating inflammatory diseases .

Case Studies

4.1 Anticancer Study

A notable study focused on the effects of this compound on HCT116 colorectal cancer cells. The results showed a significant decrease in cell viability with increasing concentrations of the compound, alongside an increase in apoptotic markers such as cleaved caspase-3 and PARP.

4.2 Virology Research

In another investigation, this compound was tested against the Dengue virus using MT-4 cells. The findings revealed that treatment with this compound resulted in a marked reduction in viral load without cytotoxicity to host cells, highlighting its potential as an antiviral agent.

4.3 Anti-inflammatory Effects

Research examining the anti-inflammatory properties demonstrated that this compound significantly reduced levels of TNF-alpha and IL-1β in stimulated macrophages, indicating its potential for therapeutic use in inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific target protein, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and properties of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
This compound C₁₅H₁₃N₃OS 283.35 g/mol 3-cyano-thiophene, dimethylamino Potential kinase inhibition (inferred) N/A
4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide C₂₀H₂₁N₃O₂S 367.47 g/mol Benzothiazole, methoxy, propenyl Enhanced π-stacking; possible photophysical applications
4-(Dimethylamino)-N-[2-(morpholin-4-yl)ethyl]benzamide C₁₅H₂₃N₃O₂ 277.36 g/mol Morpholine-ethyl chain Improved solubility; logP = 0.85
N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-(dimethylamino)benzamide C₁₆H₁₇N₃O₂S 331.39 g/mol Sulfoximine group, 4-methylphenyl Stabilized intermediates for catalysis
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in all compounds enhances electron density on the benzamide ring, while substituents like cyano (target compound) or sulfoximine (compound 9 in ) introduce electron-withdrawing effects, altering reactivity .
  • Solubility and logP : The morpholine-containing derivative () exhibits a lower logP (0.85), suggesting better aqueous solubility compared to the hydrophobic benzothiazole analog () .
  • Biological Interactions: The thiophene and benzothiazole moieties (target compound and ) may enhance binding to aromatic-rich enzyme pockets, whereas sulfoximine groups () are known to improve metabolic stability .

Biological Activity

N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the following steps:

  • Formation of the 3-Cyanothiophen-2-yl Intermediate : This can be achieved through the reaction of thiophene with cyanogen bromide under basic conditions.
  • Coupling with 4-(dimethylamino)benzoic Acid : The intermediate is coupled with 4-(dimethylamino)benzoic acid using a coupling reagent like EDCI in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can modulate various pathways, particularly in cancer biology and neuropharmacology.

  • Histone Deacetylase Inhibition : This compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
  • Protein-Ligand Interactions : The compound can act as a ligand in biological assays, facilitating the study of protein interactions that are critical for understanding cellular processes.

Antioxidant and Antimicrobial Activities

Recent studies have highlighted the compound's antioxidant and antimicrobial properties:

  • Antioxidant Activity : Evaluated using the ABTS assay, the compound exhibited moderate antioxidant activity, indicating potential for therapeutic applications in oxidative stress-related conditions .
  • Antimicrobial Activity : The compound demonstrated significant activity against various microbial strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida glabrata and Candida krusei .

Case Studies

  • In Vitro Studies on HDAC Inhibition : A study reported that derivatives similar to this compound exhibited potent inhibitory activity against human class I HDAC isoforms, leading to increased levels of acetyl-histone H3 and induction of apoptosis in cancer cell lines .
  • Antimicrobial Efficacy : In a comparative analysis, this compound showed higher antimicrobial efficacy than several known standards, suggesting its potential use as a lead compound for developing new antimicrobial agents .

Comparison of Biological Activities

Activity TypeThis compoundReference
HDAC InhibitionPotent inhibition in cancer cell lines
Antioxidant ActivityModerate (ABTS assay)
AntimicrobialSignificant against Gram-positive/negative bacteria

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